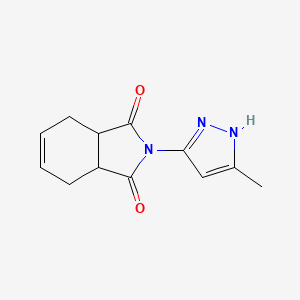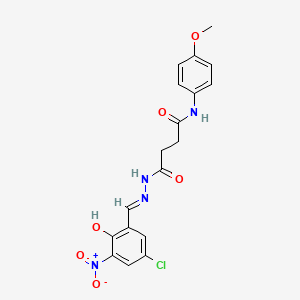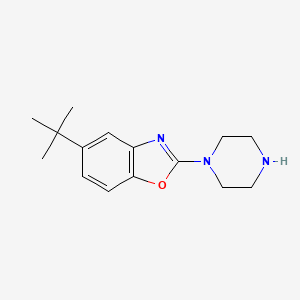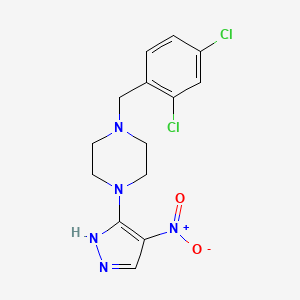![molecular formula C15H12F2N4O3S B14923161 4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14923161.png)
4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. The starting materials often include 4-(difluoromethoxy)aniline and furan-2-carbaldehyde. The reaction conditions usually require the presence of a base such as triethylamine and solvents like ethanol or methanol. The reaction proceeds through a series of condensation and cyclization steps to form the final triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while reduction of the imine group would yield amines.
Scientific Research Applications
4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: This compound has potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Industrial Chemistry: The compound can serve as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens or cancer cells. The exact molecular pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)aniline: A simpler compound with similar functional groups but lacking the triazole ring.
1,2,4-Triazole Derivatives: Compounds with the triazole ring but different substituents on the phenyl and furan rings.
Uniqueness
The uniqueness of 4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H12F2N4O3S |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
4-[(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H12F2N4O3S/c1-22-12-7-9(4-5-10(12)24-14(16)17)8-18-21-13(19-20-15(21)25)11-3-2-6-23-11/h2-8,14H,1H3,(H,20,25)/b18-8+ |
InChI Key |
HRDUJNWVDVXGLZ-QGMBQPNBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)OC(F)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CO3)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B14923078.png)
![4-[(2E)-2-(5-chloro-2-methoxybenzylidene)hydrazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B14923088.png)

![4-chloro-N-[(2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]-3,5-dimethyl-1H-pyrazole-1-carboxamide](/img/structure/B14923097.png)

![N-[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14923114.png)
![methyl 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14923120.png)
![Methyl 2-({[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B14923135.png)


![morpholin-4-yl[3-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B14923145.png)
![N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14923146.png)
![N-[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B14923148.png)

